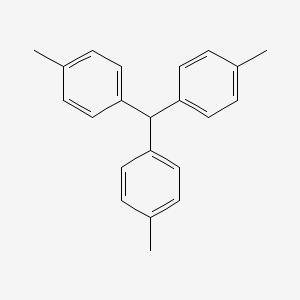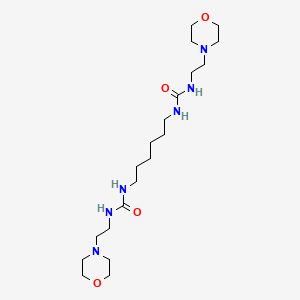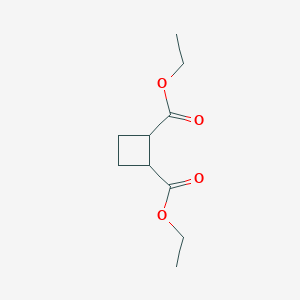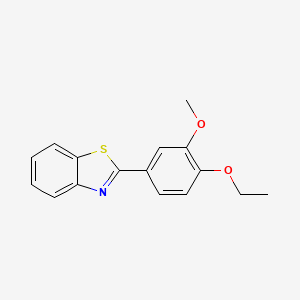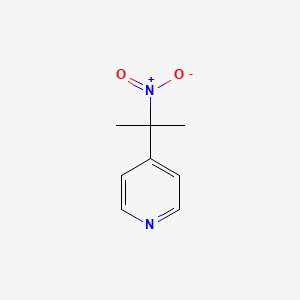
4-(1-Methyl-1-nitroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methyl-1-nitroethyl)pyridine is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include a nitro group and a methyl group attached to the pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1-nitroethyl)pyridine typically involves the nitration of 4-methylpyridine. One common method is the reaction of 4-methylpyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Methyl-1-nitroethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: 4-(1-Amino-1-methylethyl)pyridine.
Reduction: this compound oxide.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Applications De Recherche Scientifique
4-(1-Methyl-1-nitroethyl)pyridine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1-nitroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and affecting its binding affinity to target molecules. The methyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpyridine: Lacks the nitro group, making it less reactive in redox reactions.
4-Nitropyridine: Lacks the methyl group, affecting its steric properties and reactivity.
4-(1,1-Dimethyl-2-nitroethyl)benzene: Contains a similar nitroethyl group but attached to a benzene ring instead of pyridine.
Uniqueness
4-(1-Methyl-1-nitroethyl)pyridine is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
37387-93-2 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
4-(2-nitropropan-2-yl)pyridine |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,10(11)12)7-3-5-9-6-4-7/h3-6H,1-2H3 |
Clé InChI |
JWGIWURNZVFPIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=NC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)




